molecular formula C6H10N3O2PS B14261358 2-Thiophenecarboxamide, N-(diaminophosphinyl)-5-methyl- CAS No. 189330-42-5

2-Thiophenecarboxamide, N-(diaminophosphinyl)-5-methyl-

Cat. No.: B14261358
CAS No.: 189330-42-5
M. Wt: 219.20 g/mol
InChI Key: AWSFNSQKCLKYCV-UHFFFAOYSA-N
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Description

2-Thiophenecarboxamide, N-(diaminophosphinyl)-5-methyl- is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxamide, N-(diaminophosphinyl)-5-methyl- typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the carboxamide and diaminophosphinyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxamide, N-(diaminophosphinyl)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

2-Thiophenecarboxamide, N-(diaminophosphinyl)-5-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxamide, N-(diaminophosphinyl)-5-methyl- involves its interaction with specific molecular targets. For instance, it may act as a modulator of the DnaK protein, affecting the β (nucleotide binding) domain . This interaction can influence various cellular processes and pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxamide, N-(diaminophosphinyl)-5-methyl- is unique due to the presence of the diaminophosphinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other thiophene derivatives may not be as effective.

Properties

CAS No.

189330-42-5

Molecular Formula

C6H10N3O2PS

Molecular Weight

219.20 g/mol

IUPAC Name

N-diaminophosphoryl-5-methylthiophene-2-carboxamide

InChI

InChI=1S/C6H10N3O2PS/c1-4-2-3-5(13-4)6(10)9-12(7,8)11/h2-3H,1H3,(H5,7,8,9,10,11)

InChI Key

AWSFNSQKCLKYCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)NP(=O)(N)N

Origin of Product

United States

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